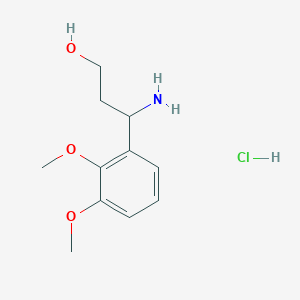

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride

CAS No.:

Cat. No.: VC16246781

Molecular Formula: C11H18ClNO3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18ClNO3 |

|---|---|

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H |

| Standard InChI Key | HGKFCHWTGSFUIY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1OC)C(CCO)N.Cl |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The free base form, 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol, has the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. The hydrochloride derivative adds a hydrochloric acid (HCl) moiety, resulting in the formula C₁₁H₁₈ClNO₃ and a calculated molecular weight of 247.72 g/mol.

Stereochemical Considerations

Chiral centers are present in the molecule due to the amino and hydroxyl groups on the propane chain. The (3S)-enantiomer of the free base has been documented under CAS 1213830-48-8, indicating potential stereoselective synthesis routes . The hydrochloride salt likely retains this configuration, which may influence its biological activity and crystallization behavior .

Spectral and Computational Data

-

InChI Key: JMNFUVWNCHBAMU-UHFFFAOYSA-N (free base).

-

SMILES: COC1=CC=CC(=C1OC)C(CCO)N (free base).

-

Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, OH) and 4 acceptors (O from methoxy and hydroxyl groups) .

-

Rotatable Bonds: 5, contributing to conformational flexibility .

Table 1: Key Molecular Descriptors

| Property | Value (Free Base) | Value (Hydrochloride) |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₈ClNO₃ |

| Molecular Weight (g/mol) | 211.26 | 247.72 |

| XLogP3 | 0.1 | -0.5 (estimated) |

| Hydrogen Bond Donors | 2 | 3 (including NH₃⁺) |

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocols for the hydrochloride salt are available, analogous compounds suggest a two-step process:

-

Formation of the Amino Alcohol: Condensation of 2,3-dimethoxybenzaldehyde with nitromethane via a Henry reaction, followed by reduction of the nitro group to an amine.

-

Salt Formation: Treatment with hydrochloric acid to protonate the amine, yielding the hydrochloride .

Optimization Challenges

-

Steric Hindrance: The 2,3-dimethoxy substitution on the phenyl ring may slow reaction rates during aldehyde condensation .

-

Purification: The hydrochloride’s hygroscopic nature complicates crystallization, necessitating anhydrous conditions .

Table 2: Synthetic Intermediates and Reagents

| Step | Reagent | Role | Temperature (°C) |

|---|---|---|---|

| 1 | 2,3-Dimethoxybenzaldehyde | Electrophilic substrate | 25–80 |

| 1 | Nitromethane | Nucleophile | 25–80 |

| 2 | HCl (gaseous) | Proton source | 0–5 (controlled) |

Physicochemical Properties

Solubility and Stability

-

Water Solubility: The free base has moderate solubility (~50 mg/mL), which increases significantly in the hydrochloride form due to ionic character .

-

Thermal Stability: Decomposition likely occurs above 250°C, consistent with similar amino alcohols .

Spectroscopic Profiles

-

IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O from methoxy) .

-

NMR: δ 3.8–4.2 ppm (methoxy protons), δ 2.5–3.5 ppm (protons on the propane chain) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure suggests utility in synthesizing β-adrenergic receptor ligands or neuromodulators, where the dimethoxy motif may enhance blood-brain barrier permeability .

Material Science

Amino alcohols often serve as ligands in asymmetric catalysis. The 2,3-dimethoxy group could stabilize metal complexes via chelation, though this remains unexplored .

| Derivative | Target Application | Rationale |

|---|---|---|

| Carbamate | Prodrug formulation | Mask polar groups for absorption |

| Schiff base | Antimicrobial agents | Metal chelation capability |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume